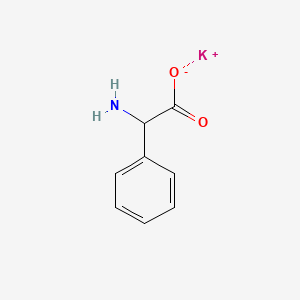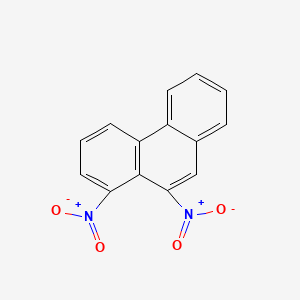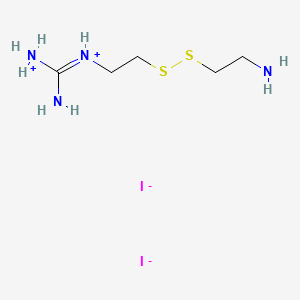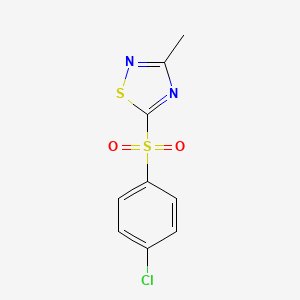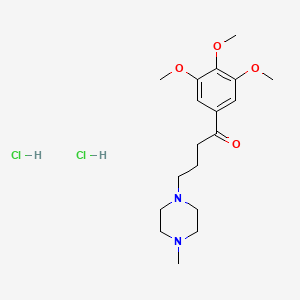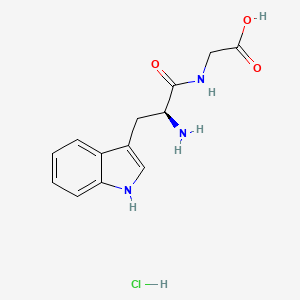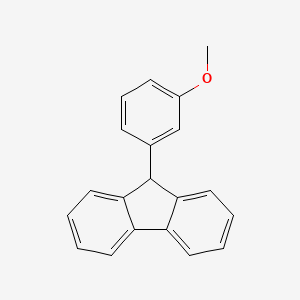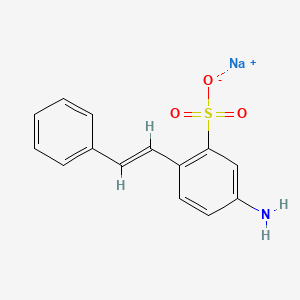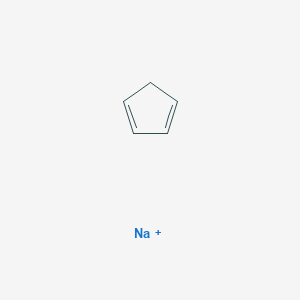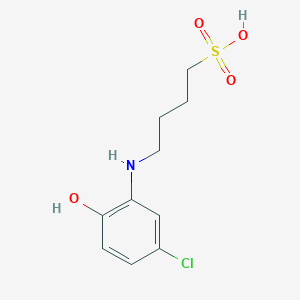
4-(5-Chloro-2-hydroxyanilino)butane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Chloro-2-hydroxyanilino)butane-1-sulfonic acid is a chemical compound that features a chloro-substituted aniline group attached to a butane sulfonic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-hydroxyanilino)butane-1-sulfonic acid typically involves the following steps:
Nitration of Aniline: The starting material, aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to form the corresponding amine.
Chlorination: The amine is chlorinated to introduce the chloro substituent.
Sulfonation: Finally, the compound undergoes sulfonation to attach the butane sulfonic acid chain.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-hydroxyanilino)butane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The chloro group can be reduced to form the corresponding aniline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
4-(5-Chloro-2-hydroxyanilino)butane-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-hydroxyanilino)butane-1-sulfonic acid involves its interaction with specific molecular targets. The chloro and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloroaniline: Similar structure but lacks the butane sulfonic acid chain.
2-Hydroxyaniline: Similar structure but lacks the chloro substituent.
Butane-1-sulfonic acid: Similar structure but lacks the aniline group.
Uniqueness
4-(5-Chloro-2-hydroxyanilino)butane-1-sulfonic acid is unique due to the presence of both chloro and hydroxyl groups on the aniline ring, as well as the butane sulfonic acid chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H14ClNO4S |
|---|---|
Molecular Weight |
279.74 g/mol |
IUPAC Name |
4-(5-chloro-2-hydroxyanilino)butane-1-sulfonic acid |
InChI |
InChI=1S/C10H14ClNO4S/c11-8-3-4-10(13)9(7-8)12-5-1-2-6-17(14,15)16/h3-4,7,12-13H,1-2,5-6H2,(H,14,15,16) |
InChI Key |
XHFFYZWWJZJTPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NCCCCS(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylbicyclo[2.2.2]oct-2-ene](/img/structure/B13737646.png)
![diaminomethylidene-[(3,4,5-trimethoxybenzoyl)amino]azanium;sulfate](/img/structure/B13737649.png)
